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Compound of Interest

4-Methylumbelliferyl-beta-D-
Compound Name:
lactoside

Cat. No.: B1246475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental
applications, and relevant biological pathways associated with 4-Methylumbelliferyl-3-D-
lactoside. This fluorogenic substrate is a pivotal tool for the sensitive detection of 3-
galactosidase activity, with broad applications in molecular biology, drug discovery, and
diagnostics.

Core Chemical Properties

4-Methylumbelliferyl-3-D-lactoside is a synthetic glycoside that is essentially non-fluorescent
until it is hydrolyzed by B-galactosidase. This enzymatic cleavage releases the highly
fluorescent coumarin, 4-methylumbelliferone (4-MU), which can be quantified to determine
enzyme activity.
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Property Value References
Molecular Formula C22H28013 [1]

Molecular Weight 500.45 g/mol

CAS Number 84325-23-5

Appearance White to off-white solid

Soluble in water (with heating),

Solubilit
Y DMF, and DMSO.[2]

Excitation Wavelength (of 4-

~365 nm [3]
MU)
Emission Wavelength (of 4-

~445-460 nm [31[4]
MU)

Store at -20°C, protected from
Storage

light.

Synthesis and Purification

The synthesis of 4-Methylumbelliferyl-B-D-lactoside generally involves the glycosylation of 4-
methylumbelliferone with an activated lactose derivative. A common approach is the Koenigs-
Knorr reaction or a modified version thereof.

A general synthetic scheme involves:

» Protection of Lactose: The hydroxyl groups of lactose are protected, typically by acetylation,
to prevent side reactions. This results in the formation of octa-O-acetyl-lactose.

» Activation of the Anomeric Carbon: The anomeric acetyl group is selectively replaced with a
halogen, such as bromine, to create a reactive glycosyl donor, acetobromo-a-D-lactose.

o Glycosylation: 4-methylumbelliferone is reacted with the glycosyl donor in the presence of a
promoter, such as silver oxide or a Lewis acid. This reaction forms the [3-glycosidic bond.[5]
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» Deprotection: The acetyl protecting groups are removed, typically by Zemplén deacetylation
using a catalytic amount of sodium methoxide in methanol, to yield the final product, 4-
Methylumbelliferyl-B-D-lactoside.[5]

Purification is typically achieved through recrystallization or column chromatography on silica
gel to yield a highly pure product.

Experimental Protocols
Fluorometric B-Galactosidase Assay in Mammalian Cells

This protocol is designed for the quantification of B-galactosidase activity in lysates from
mammalian cells, often used as a reporter gene in transfection experiments.

Materials:

Lysis Buffer: 250 mM HEPES, pH 7.4, containing 25 mM CHAPS.

e 2X Assay Buffer: 200 mM sodium phosphate buffer, pH 7.3, containing 2 mM MgCI2 and 100
mM [3-mercaptoethanol.

e Substrate Solution: 4-Methylumbelliferyl-3-D-lactoside (e.g., 10 mM stock in DMSO).

e Stop Solution: 0.5 M sodium carbonate.

o 4-Methylumbelliferone (4-MU) Standard: For creating a standard curve.

o 96-well black, clear-bottom plates.

Fluorometer with excitation at ~365 nm and emission at ~460 nm.

Procedure:

e Cell Lysis:

o Wash cultured cells with phosphate-buffered saline (PBS).

o Add an appropriate volume of Lysis Buffer to the cells and incubate to ensure complete
lysis.
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o Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

o Assay Reaction:
o In a 96-well plate, add a small volume of cell lysate (e.g., 10-20 uL) to each well.

o Prepare a reaction mix by diluting the 2X Assay Buffer to 1X with water and adding the 4-
Methylumbelliferyl-3-D-lactoside substrate to the desired final concentration (e.g., 0.1-0.5
mM).

o Add the reaction mix to each well containing the cell lysate to initiate the reaction.
e Incubation:

o Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes). The incubation time
may need to be optimized based on the level of enzyme activity.[7]

o Stopping the Reaction:

o Add Stop Solution to each well to terminate the enzymatic reaction and to raise the pH,
which enhances the fluorescence of the 4-MU product.[8]

e Fluorescence Measurement:

o Measure the fluorescence in a microplate fluorometer at the appropriate excitation and
emission wavelengths.

o Data Analysis:
o Generate a standard curve using known concentrations of 4-MU.

o Determine the concentration of 4-MU produced in each sample by interpolating from the
standard curve.

o Calculate the B-galactosidase activity, often normalized to the total protein concentration of
the cell lysate.

Fluorometric B-Galactosidase Assay in E. coli
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This protocol is adapted for measuring [3-galactosidase activity in bacterial lysates, commonly
used in studies of the lac operon.

Materials:

o Z-Buffer: 0.06 M Na2HPO4-7H20, 0.04 M NaH2P0O4-H20, 0.01 M KCI, 0.001 M MgS04,
0.05 M B-mercaptoethanol, pH 7.0.[9]

o Cell Permeabilization Agents: Chloroform and 0.1% SDS solution.[9]

o Substrate Solution: 4 mg/mL 4-Methylumbelliferyl-B-D-lactoside in a suitable buffer (e.g., 0.1
M phosphate buffer, pH 7.0).

e Stop Solution: 1 M sodium carbonate.[9]

o Spectrofluorometer or microplate reader.

Procedure:

e Cell Culture and Harvesting:
o Grow E. coli cultures to the desired optical density (e.g., mid-log phase).
o Harvest the cells by centrifugation and resuspend them in Z-Buffer.[9]

o Cell Permeabilization:

o To a defined volume of the cell suspension, add a small volume of chloroform and 0.1%
SDS.

o Vortex the mixture to permeabilize the cells, allowing the substrate to enter.[9]
e Enzymatic Reaction:

o Pre-warm the permeabilized cell suspension to the desired reaction temperature (e.qg.,
28°C or 37°C).
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o Initiate the reaction by adding the 4-Methylumbelliferyl-B3-D-lactoside substrate solution
and start a timer.[9]

e Incubation:
o Incubate the reaction mixture at the chosen temperature.
e Stopping the Reaction:

o After a sufficient yellow color has developed (or after a predetermined time), stop the
reaction by adding the Stop Solution.[9]

e Measurement and Analysis:
o Centrifuge the tubes to pellet cell debris.
o Measure the fluorescence of the supernatant.

o Calculate the enzyme activity, often expressed in Miller units, which normalizes for cell
density and reaction time.

Signaling Pathways and Biological Relevance
The lac Operon: A Paradigm of Gene Regulation

The lac operon in E. coli is a classic example of an inducible operon, where the expression of
genes involved in lactose metabolism is controlled by the presence of lactose and the absence
of glucose. -galactosidase, encoded by the lacZ gene, is one of the key enzymes in this
pathway.[10][11]
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Caption: The lac operon regulatory pathway in E. coli.

B-Galactosidase as a Reporter Gene in Drug Discovery

In drug discovery and development, the lacZ gene is widely used as a reporter gene to study

gene expression and the activity of signaling pathways. A promoter of interest is cloned

upstream of the lacZ gene in an expression vector. When this construct is introduced into cells,

the expression of B-galactosidase becomes a proxy for the activity of the promoter. This system

is valuable for high-throughput screening of compound libraries to identify molecules that
modulate the activity of a specific pathway.[12][13]
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Caption: Workflow of a 3-galactosidase reporter gene assay for drug screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1246475?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylumbelliferyl-beta-D-lactoside
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylumbelliferyl-beta-D-lactoside
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/397/748/m1633pis.pdf
http://www.thelabrat.com/protocols/b-galactosidase.shtml
https://www.promega.com/-/media/files/resources/application-notes/quantifluor-st/a-quantifluor-st-fluorometer-method-for-4-methylumbelliferone.pdf?la=en
https://www.researchgate.net/publication/237862629_Synthesis_of_4-methylumbelliferyl_glycosides_for_the_detection_of_a-_and_b-D-galactopyranosaminidases
https://www.agilent.com/cs/library/usermanuals/Public/200383.pdf
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/b-gal-assay.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_9617.pdf
https://rothlab.ucdavis.edu/protocols/beta-galactosidase-3.shtml
https://www.idtdna.com/page/support-and-education/decoded-plus/the-lac-operon-explained/
https://en.wikipedia.org/wiki/Lac_operon
https://www.researchgate.net/figure/A-diagrammatic-representation-of-the-lac-operon-R-is-the-lac-repressor-produced-by-the_fig1_8518370
https://indigobiosciences.com/the-importance-of-reporter-gene-assays-in-drug-discovery/
https://www.benchchem.com/product/b1246475#4-methylumbelliferyl-beta-d-lactoside-chemical-properties
https://www.benchchem.com/product/b1246475#4-methylumbelliferyl-beta-d-lactoside-chemical-properties
https://www.benchchem.com/product/b1246475#4-methylumbelliferyl-beta-d-lactoside-chemical-properties
https://www.benchchem.com/product/b1246475#4-methylumbelliferyl-beta-d-lactoside-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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